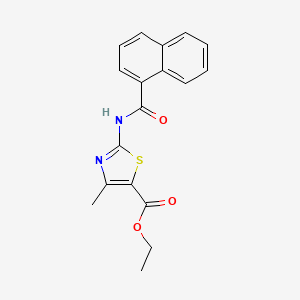
2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as GW441756 and has been extensively studied for its potential use as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide involves the inhibition of beta-secretase enzyme activity. Beta-secretase enzyme cleaves amyloid precursor protein (APP) to produce amyloid beta peptides, which form plaques in the brain of Alzheimer's patients. 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide binds to the active site of beta-secretase enzyme, thus inhibiting its activity and reducing the production of amyloid beta peptides.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide has been shown to have a significant effect on the levels of amyloid beta peptides in the brain of Alzheimer's patients. It reduces the production of amyloid beta peptides, thus slowing down the progression of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide in lab experiments is its specificity for beta-secretase enzyme. It binds to the active site of beta-secretase enzyme, thus inhibiting its activity without affecting other enzymes. However, one of the limitations of using 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide is its low solubility in water. This can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide. One direction is to investigate its potential use as a treatment for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide to overcome its low solubility in water. Further research is also needed to determine the long-term safety and efficacy of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide in humans.
Métodos De Síntesis
The synthesis of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 2-phenylethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide has been extensively studied for its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of beta-secretase enzyme, which is responsible for the production of amyloid beta peptides that form plaques in the brain of Alzheimer's patients. Inhibition of beta-secretase enzyme activity can reduce the production of amyloid beta peptides, thus slowing down the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-12-14(21-2)8-9-15(16)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVUVZPSOYVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-(2-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

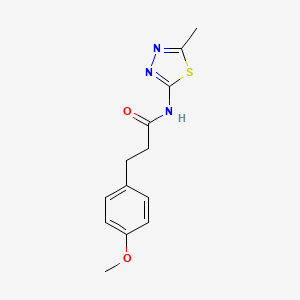
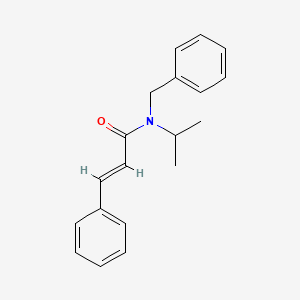
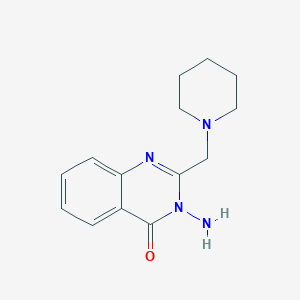
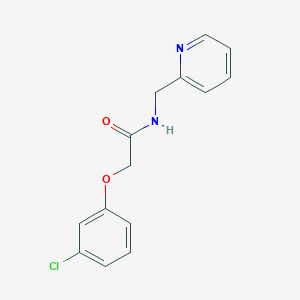
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)
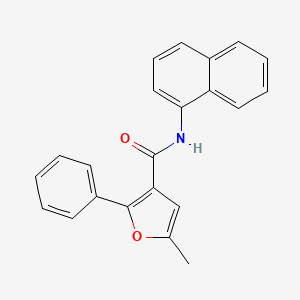
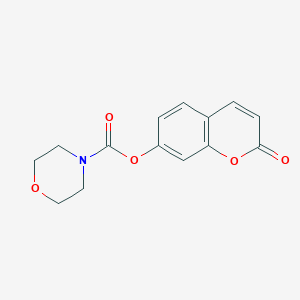


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
